Violaxanthin

Non-photochemical quenching Xanthophyll cycle Arabidopsis thaliana

Authentic Violaxanthin is the non-substitutable, dual-epoxide substrate for violaxanthin de-epoxidase (VDE), the rate-limiting enzyme in non-photochemical quenching. Its uniquely weak binding affinity in LHCII is critical for accurate in vitro reconstitution and cannot be replicated by lutein or zeaxanthin[reference:0]. As the key 9-cis-epoxycarotenoid precursor in ABA biosynthesis, it is essential for NCED assays. This ≥95% HPLC standard ensures reliable quantification of the de-epoxidation state, a vital parameter for photoprotection studies under subsaturating light and chilling conditions.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
CAS No. 126-29-4
Cat. No. B192666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViolaxanthin
CAS126-29-4
Synonymsall-trans-Violaxanthin;  Zeaxanthin diepoxide;  5a,6a:5'a,6'a-Bisoxy-5,5',6,6'-tetrahydro-b,b-carotene-3b,3b'-diol
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
InChIInChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1
InChIKeySZCBXWMUOPQSOX-WVJDLNGLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Violaxanthin (CAS 126-29-4) Procurement Guide: Definition, Classification, and Core Characteristics


Violaxanthin (CAS 126-29-4) is a natural xanthophyll carotenoid and the key epoxidated substrate of the plant xanthophyll cycle [1]. It is structurally defined as (3S,3′S,5R,5′R,6S,6′S)-5,6:5′,6′-diepoxy-5,5′,6,6′-tetrahydro-β,β-carotene-3,3′-diol, with a molecular formula of C₄₀H₅₆O₄ and molecular weight of 600.87 g/mol . Violaxanthin is biosynthesized from zeaxanthin via zeaxanthin epoxidase (ZEP) with antheraxanthin as an intermediate, and functions as the precursor for light-induced non-photochemical quenching (NPQ) through enzymatic de-epoxidation to zeaxanthin [1].

Why Generic Violaxanthin Substitution Is Not Recommended: Differential Functional and Binding Properties


Violaxanthin cannot be functionally substituted by other xanthophylls due to its unique dual-epoxide structure that dictates both enzymatic specificity in the xanthophyll cycle and distinct binding properties in light-harvesting complexes. Unlike zeaxanthin or lutein, violaxanthin is the obligatory substrate for violaxanthin de-epoxidase (VDE), whose activity is rate-limiting for non-photochemical quenching under subsaturating light and chilling conditions [1]. Additionally, violaxanthin exhibits the weakest binding affinity among LHCII-associated xanthophylls, which is essential for its rapid mobilization during light stress—a property not shared by tightly bound lutein or neoxanthin [2]. These functional and biophysical distinctions mean that substituting violaxanthin with structurally similar carotenoids would fundamentally alter experimental outcomes in photosynthetic research.

Violaxanthin (CAS 126-29-4) Product-Specific Quantitative Differentiation Evidence


Violaxanthin De-Epoxidase Rate-Limiting Activity Under Subsaturating Light and Chilling Conditions

Violaxanthin is the exclusive substrate for violaxanthin de-epoxidase (VDE), and the endogenous VDE level is rate-limiting for NPQ induction specifically under subsaturating light (150 μmol photons m⁻² s⁻¹) and chilling conditions (8°C), but not under saturating light [1]. In contrast, zeaxanthin is the product of this reaction and lutein operates via a structurally distinct α-carotene-derived pathway that does not involve VDE catalysis [1].

Non-photochemical quenching Xanthophyll cycle Arabidopsis thaliana

Violaxanthin Exhibits the Weakest LHCII Binding Affinity Among Xanthophylls, Enabling Rapid Light-Induced Mobilization

Violaxanthin demonstrates the weakest binding affinity to LHCII among all major xanthophylls, with a relative binding strength hierarchy established as: chlorophyll b > neoxanthin > chlorophyll a > lutein > zeaxanthin > violaxanthin [1]. This loose binding is functionally essential, as only loosely bound violaxanthin is available for de-epoxidation upon high light exposure [1].

Light-harvesting complex II Carotenoid-protein binding Photosystem II

Violaxanthin Analytical Standard Purity Specifications for HPLC Quantification

Commercial violaxanthin analytical standards are available at ≥95.0% (HPLC) purity, enabling accurate quantification of violaxanthin in plant and food matrices via HPLC-PDA . A published isolation and quantification scheme achieved violaxanthin standard purity of 95–98% via open column chromatography with HPLC validation, establishing a benchmark for analytical-grade material [1].

Carotenoid analysis HPLC quantification Analytical standards

Violaxanthin Heterologous Production Yields in Engineered Microbial Systems

Current heterologous production of violaxanthin in microbial systems remains inefficient, with reported yields below 1 mg/g dry cell weight (DCW) in E. coli and approximately 7.3 mg/g DCW in Saccharomyces cerevisiae [1]. A novel Chlorella vulgaris mutant strain achieves violaxanthin production at 0.41% dry weight (approximately 4.1 mg/g DCW), representing the highest reported level in microalgae [2].

Metabolic engineering Heterologous production Escherichia coli

Optimal Research and Industrial Application Scenarios for Violaxanthin (CAS 126-29-4)


Quantification of Xanthophyll Cycle Pigments in Plant Stress Physiology Studies

Violaxanthin analytical standard (≥95.0% HPLC purity) is essential for accurate HPLC-PDA quantification of xanthophyll cycle pigments in plant tissues subjected to varying light intensities. Given that VDE activity is rate-limiting for NPQ under subsaturating light (150 μmol photons m⁻² s⁻¹) and chilling (8°C) conditions [1], precise measurement of violaxanthin de-epoxidation state is critical for interpreting photoprotective responses.

In Vitro Reconstitution of Light-Harvesting Complex II (LHCII) for Structural and Biophysical Studies

Authentic violaxanthin is required for accurate in vitro reconstitution of LHCII complexes, as the compound exhibits uniquely weak binding (ranked lowest among all LHCII xanthophylls) and occupies a specific peripheral binding site distinct from lutein and neoxanthin [2]. Substitution with zeaxanthin or lutein alters complex stability and binding stoichiometry, compromising structural fidelity.

Development of Heterologous Violaxanthin Production Strains for Biotechnology Applications

Violaxanthin serves as a benchmark compound for metabolic engineering efforts aimed at improving microbial production yields. Current E. coli yields (<1 mg/g DCW) and S. cerevisiae yields (~7.3 mg/g DCW) [3] define the performance baseline against which novel engineered strains must be evaluated. The Chlorella vulgaris mutant achieving 0.41% dry weight [4] represents the current upper limit for microalgal production.

ABA Biosynthesis Pathway Studies Requiring 9-cis-Epoxycarotenoid Substrate

Violaxanthin is the key 9-cis-epoxycarotenoid substrate for the rate-limiting cleavage step in abscisic acid (ABA) biosynthesis . Researchers investigating drought stress signaling or ABA-dependent gene regulation require authentic violaxanthin as substrate for in vitro 9-cis-epoxycarotenoid dioxygenase (NCED) assays, as alternative epoxycarotenoids such as neoxanthin exhibit different enzymatic cleavage kinetics.

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